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MARIO-1 Trial Overview and Design

The MARIO-1 trial (NCT02637531) was a phase 1/1b, open-label, first-in-human study evaluating
Eganelisib (IPI-549), a first-in-class, orally administered, and highly selective PI3Ky inhibitor [1] [2].

e Mechanism of Action: PI3Ky is the predominant PI3K isoform in myeloid cells. Eganelisib acts on
the tumor microenvironment by reprogramming tumor-associated myeloid cells from an
immunosuppressive state to an immune-stimulatory phenotype. This promotes the infiltration and
activation of cytotoxic T-cells and can overcome resistance to immune checkpoint inhibitors [2].

¢ Preclinical Rationale: In vivo studies showed that combining Eganelisib with PD-1/PD-L1 inhibitors
reversed resistance to these checkpoint inhibitors in myeloid-rich, checkpoint-refractory tumor models
[2].

¢ Trial Structure: The study included dose-escalation and dose-expansion cohorts to determine the
safety and tolerability of Eganelisib both as a monotherapy and in combination with nivolumab (a
PD-1 inhibitor) in patients with advanced solid tumors [1] [2].

The diagram below illustrates the core mechanism of action of Eganelisib and its synergistic effect with anti-

PD-1 therapy.
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Eganelisib MoA and Synergy with Anti-PD-1
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Eganelisib reprograms myeloid cells to activate T-cells and synergizes with anti-PD-1 therapy.

Detailed Safety and Tolerability Data

The primary endpoints of the dose-escalation phase were to evaluate the incidence of dose-limiting toxicities
(DLTs) and adverse events (AEs) [1] [2]. The most common treatment-related toxicities were hepatic enzyme

elevations.

Table 1: Most Common Treatment-Related Grade >3 Adverse Events [1] [2]

Monotherapy Combination with Nivolumab
Adverse Event

(n=39) (n=180)
Increased Aspartate Aminotransferase 18% 13%

(AST)
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Monotherapy Combination with Nivolumab
Adverse Event
(n=39) (n=180)
Increased Alanine Aminotransferase 18% 10%
(ALT)
Rash Not Specified 10%
Increased Alkaline Phosphatase 5% Not Specified

e Serious Adverse Events: Treatment-related serious AEs occurred in 5% of monotherapy patients
(including grade 4 bilirubin and hepatic enzyme increases) and 13% in combination with nivolumab
(including pyrexia, rash, cytokine release syndrome, and infusion-related reaction) [1].

e Dosing Conclusion: Based on the aggregate safety and PK/PD data, Eganelisib 30 mg and 40 mg
once daily in combination with a PD-1/PD-L1 inhibitor were selected for phase 2 study [1] [2].

Efficacy and Clinical Activity

Anti-tumor activity was primarily observed when Eganelisib was combined with nivolumab, including in
patients who had progressed on prior PD-1/PD-L1 therapy [1] [2]. The data below comes from specific
expansion cohorts of the MARIO-1 trial.

Table 2: Efficacy Outcomes in Expansion Cohorts (Combination Therapy) [3]

Head and Neck Squamous Cell
Parameter . Melanoma
Carcinoma (HNSCC)

Cohort Details Anti-PD-1/PD-L1 refractory; <2 Anti-PD-1/PD-L1 refractory; <2
prior lines (n=10 evaluable) prior lines (n=19 evaluable)

Overall Response Rate 20.0% 21.1%

(ORR)

Disease Control Rate 40.0% 52.6%

(DCR)
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Head and Neck Squamous Cell
Parameter ) Melanoma
Carcinoma (HNSCC)

Median Progression-Free 23 weeks 17 weeks
Survival (PFS)

e HNSCC Cohort: In the overall evaluable HNSCC population (n=20, which included heavily pre-
treated patients), the ORR was 10.0% and the DCR was 45.0% [3].

¢ Melanoma Cohort: In the overall melanoma cohort (n=39), the ORR was 10.3%, and no responses

were observed in patients who had received three or more prior lines of therapy [3].

Interpretation and Future Directions

The MARIO-1 trial successfully established the safety profile and recommended phase 2 dose for Eganelisib

in combination with checkpoint inhibitors. The evidence of clinical activity in hard-to-treat, immuno-

oncology refractory populations provided a strong rationale for further investigation [1] [2] [3].

Subsequent phase 2 studies were planned to build upon these findings, exploring the potential of this first-in-

class PI3Ky inhibitor to modulate the tumor microenvironment and overcome resistance to standard

immunotherapies.
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To cite this document: Smolecule. [Eganelisib first-in-human study MARIO-1 NCT02637531].
Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b530785#eganelisib-first-in-human-study-mario-1-nct02637531]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address: (SDtntarlo, CA 91761, United
smolecule) Compounds, Empowering Innovative ales
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.smolecule.com/products/b530785#eganelisib-first-in-human-study-mario-1-nct02637531
https://www.smolecule.com/products/b530785#eganelisib-first-in-human-study-mario-1-nct02637531
https://www.smolecule.com/products/b530785#eganelisib-first-in-human-study-mario-1-nct02637531
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s530785?utm_src=pdf-bulk
https://www.smolecule.com/products/s530785?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

